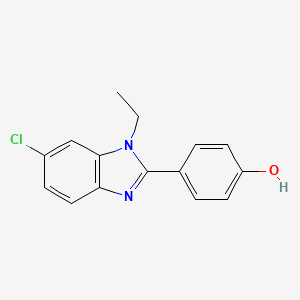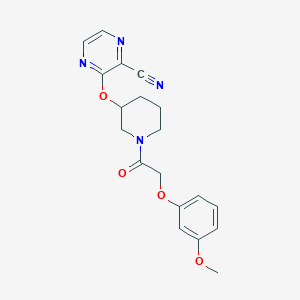
3-Cyclopropyl-benzenesulfonyl chloride
Overview
Description
“3-Cyclopropyl-benzenesulfonyl chloride” is a derivative of benzenesulfonyl chloride . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride, the parent compound of “3-Cyclopropyl-benzenesulfonyl chloride”, involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid . A study titled “Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides” discusses the synthesis of sulfonamides using benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The molecular weight is 176.621 . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Benzenesulfonyl chloride is highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis, but they can also cause problems. For example, the second step of the synthesis transforms p-acetamidobenzenesulfonyl chloride into p-acetamidobenzenesulfonamide by reaction with ammonia .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chloride include a molecular weight of 176.62, a density of 1.384 g/mL at 25 °C, and a melting point of 13 to 14 °C . It is a colorless liquid that reacts with water .
Scientific Research Applications
Catalytic Oxidation and Sulfonylation Reactions
Catalytic oxidation processes involving chlorinated benzenes, including those similar to 3-Cyclopropyl-benzenesulfonyl chloride, have been studied for their efficiency and selectivity. Kinetic and spectroscopic studies have explored the oxidation of various chlorinated benzenes over catalysts, revealing insights into reaction mechanisms and the influence of compound structure on reaction rates and outcomes (Lichtenberger & Amiridis, 2004).
Sulfonylation reactions, particularly in the context of Friedel-Crafts reactions, have been performed using benzenesulfonyl chloride derivatives in ionic liquids. These reactions highlight the potential of 3-Cyclopropyl-benzenesulfonyl chloride in synthesizing diaryl sulfones with high yields under ambient conditions, demonstrating the versatility of sulfonyl chlorides in organic synthesis (Nara, Harjani, & Salunkhe, 2001).
Cyclopropanation and Ring-Opening Reactions
Cyclopropanation reactions, especially those catalyzed by chiral secondary amines using benzyl chlorides, highlight a method of synthesizing formyl cyclopropane derivatives with high yields and stereoselectivities. This could indicate the utility of 3-Cyclopropyl-benzenesulfonyl chloride in enantioselective synthesis, offering pathways to new cyclopropyl-containing compounds (Meazza, Ashe, Shin, Yang, Mazzanti, Yang, & Rios, 2016).
The study of radical cyclizations of arenesulfonyl chlorides with alkynes presents another avenue for the synthesis of π-conjugated systems. Such reactions provide rapid access to benzothiophenes and extended π-systems, suggesting potential applications of 3-Cyclopropyl-benzenesulfonyl chloride in creating complex molecular architectures through metal-free radical processes (Wan, Yang, Liu, Li, Zhao, & You, 2016).
Mechanism of Action
Safety and Hazards
Benzenesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
While there is limited information on the future directions of “3-Cyclopropyl-benzenesulfonyl chloride”, research on benzenesulfonyl chloride and its derivatives continues to be a topic of interest in the field of organic chemistry. For instance, a study titled “Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides” provides insights into the kinetics and mechanism of the chloride-chloride exchange reaction in arenesulfonyl chlorides .
properties
IUPAC Name |
3-cyclopropylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFLTOURJYMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-benzenesulfonyl chloride | |
CAS RN |
958651-12-2 | |
| Record name | 3-cyclopropylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3r)-3-Aminopiperidin-1-Yl][2-(1-Ethyl-1h-Pyrrolo[2,3-B]pyridin-2-Yl)-7-Methoxy-1-Methyl-1h-Benzimidazol-5-Yl]methanone](/img/structure/B2920323.png)
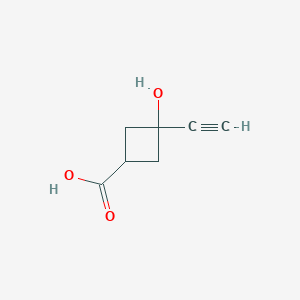
![4-ethoxy-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2920328.png)

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
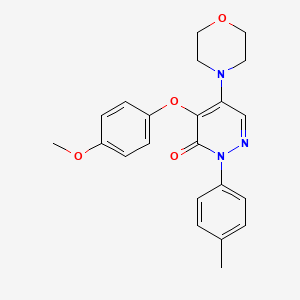
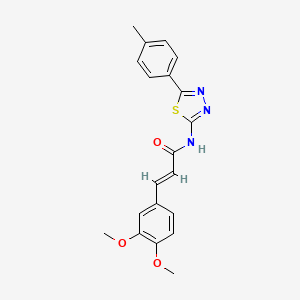
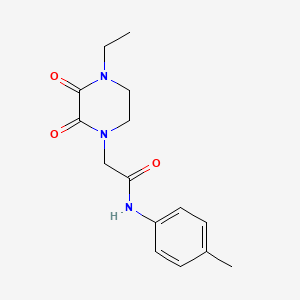
![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)
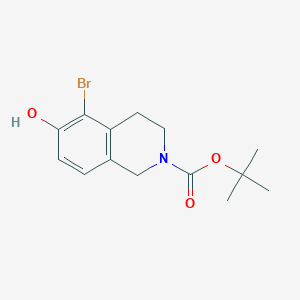
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)
